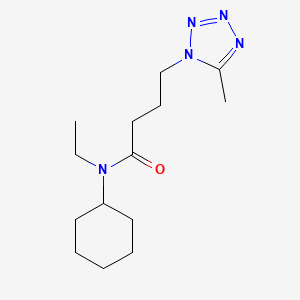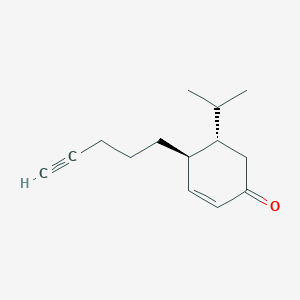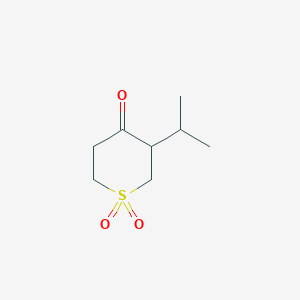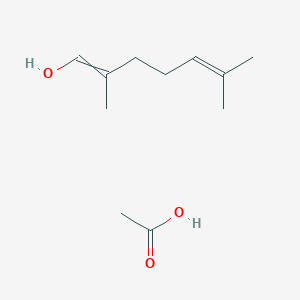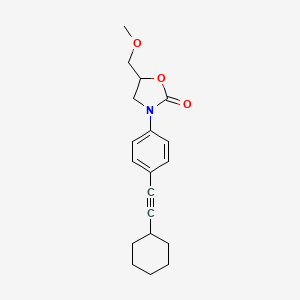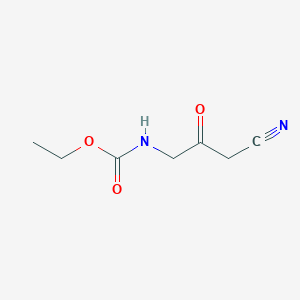
Ethyl (3-cyano-2-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-cyano-2-oxopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a cyano group, and an oxo group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-cyano-2-oxopropyl)carbamate can be synthesized through several methodsAnother method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-cyano-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (3-cyano-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (3-cyano-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Ethyl carbamate
Uniqueness
Ethyl (3-cyano-2-oxopropyl)carbamate is unique due to the presence of the cyano and oxo groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77362-39-1 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl N-(3-cyano-2-oxopropyl)carbamate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)9-5-6(10)3-4-8/h2-3,5H2,1H3,(H,9,11) |
InChI Key |
RJRIMGSKOBPMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


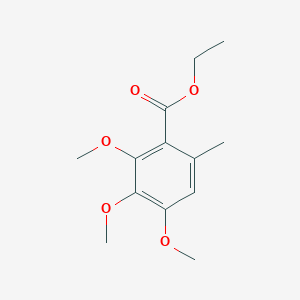
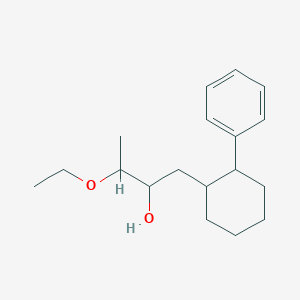

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
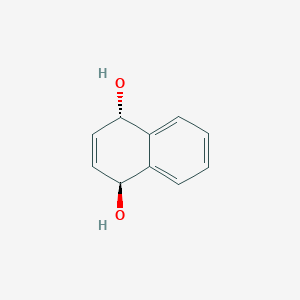

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
